molecular formula C6H6F3NOS B3340833 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol CAS No. 923215-80-9

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B3340833
CAS No.: 923215-80-9
M. Wt: 197.18 g/mol
InChI Key: SGULJTUXTIWLEU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a fluorinated secondary alcohol featuring a 4-methylthiazole moiety. The trifluoromethyl (CF₃) group confers strong electron-withdrawing properties, enhancing stability and influencing reactivity. This compound is structurally characterized by a thiazole ring substituted at the 2-position with an ethan-1-ol chain bearing three fluorine atoms. It is primarily utilized in pharmaceutical and materials science research, particularly in the synthesis of fluorophores and bioactive molecules .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGULJTUXTIWLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923215-80-9
Record name 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
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Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves multiple steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the thiazole ring, enables the compound to modulate specific biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

a. Trifluoroethanol Derivatives with Aromatic Substitutions

  • 1-(4-Bromophenyl)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-ol (3d) Structure: Replaces the thiazole ring with a 5-methoxyindole group. Properties: Higher molecular weight (356.07 g/mol) and melting point (172–173°C) compared to the target compound. Synthesis: Prepared via aqueous-phase reaction using K₂CO₃ and n-Bu₄PBr, similar to methods applicable for the target compound .
  • 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-ol (3h)
    • Structure : Substitutes the thiazole with a thiophene ring.
    • Reactivity : Thiophene’s electron-rich nature increases susceptibility to electrophilic substitution, contrasting with the electron-deficient thiazole in the target compound .

b. Thiazole-Based Analogues

  • 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol
    • Structure : Extends the carbon chain (propan-1-ol vs. ethan-1-ol) and introduces a para-trifluoromethylphenyl group on the thiazole.
    • Molecular Weight : 287.3 g/mol, higher due to the elongated chain and additional substituent.
    • Applications : Likely exhibits altered lipophilicity, affecting membrane permeability in biological systems .
  • 2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol
    • Structure : Differs in thiazole substitution (5-position vs. 2-position) and includes a p-tolyl group.
    • Electronic Effects : The para-methyl group on the phenyl ring may reduce steric hindrance compared to the target compound’s 4-methylthiazole .
Functional Group Variations
  • 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic Acid Structure: Replaces the trifluoroethanol group with a difluoroacetic acid moiety. Properties: Increased acidity (pKa ~1–2) due to the carboxylic acid group, contrasting with the neutral alcohol in the target compound. This enhances solubility in polar solvents .
  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol Structure: Substitutes thiazole with a pyrrole ring.
Physicochemical and Spectral Comparisons
Property Target Compound 3d 3-(4-(4-CF₃-Ph)Thiazol-2-yl)propan-1-ol
Molecular Formula C₆H₅F₃NOS (MW: 196.16 g/mol) C₁₇H₁₂BrF₃NO₂ (356.07 g/mol) C₁₃H₁₂F₃NOS (287.3 g/mol)
Melting Point Not reported 172–173°C Not reported
¹H NMR (δ, ppm) Thiazole H: ~7.5–8.5 Indole H: ~6.8–7.5 Thiazole H: ~7.2–8.0
¹⁹F NMR (δ, ppm) CF₃: ~-60 to -70 CF₃: ~-60 to -70 CF₃: ~-60 to -70
  • Key Spectral Differences: The target compound’s thiazole protons resonate upfield (~7.5–8.5 ppm) compared to indole protons in 3d (~6.8–7.5 ppm) due to reduced electron density . IR spectra for trifluoroethanol derivatives typically show O–H stretches at ~3200–3400 cm⁻¹ and C–F vibrations at ~1100–1250 cm⁻¹ .

Biological Activity

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆F₃NOS
  • Molecular Weight : 195.17 g/mol
  • SMILES : CC1=CSC(=N1)C(C(F)(F)F)O
  • InChIKey : SGULJTUXTIWLEU-UHFFFAOYSA-N

The compound features a trifluoromethyl group attached to a thiazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole moieties. For example:

  • In vitro studies have shown that thiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anti-inflammatory Properties

Thiazole compounds have been documented for their anti-inflammatory effects. In one study:

  • A derivative demonstrated an inhibition rate of 93.80% in edema models compared to the standard drug diclofenac sodium (90.21%) at a concentration of 1 mM .

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Compounds with similar structures have shown selective inhibition of COX enzymes, which play a critical role in the inflammatory process.
  • Modulation of Cytokine Production : The compound may reduce the levels of pro-inflammatory cytokines such as TNF-α.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC 3.12 - 12.5 µg/mL
AntimicrobialEscherichia coliMIC 3.12 - 12.5 µg/mL
Anti-inflammatoryEdema model93.80% inhibition
Cytokine ModulationTNF-α levelsSignificant reduction

Study on Thiazole Derivatives

A recent review focused on the synthesis and biological evaluation of thiazole derivatives, including those similar to this compound. The compounds exhibited notable anti-inflammatory and analgesic properties in various in vivo models .

Clinical Implications

The potential use of this compound in treating inflammatory diseases is promising based on its ability to inhibit key inflammatory pathways and its favorable safety profile observed in preliminary studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
Reactant of Route 2
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2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

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